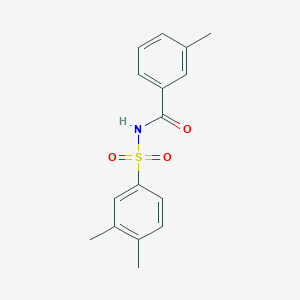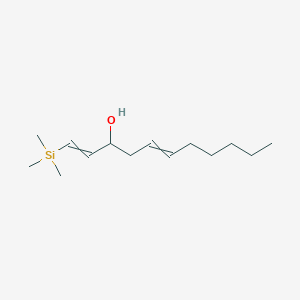
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane is a chemical compound with the molecular formula C20H40Cl2O4. It is a member of the polyether family and is characterized by the presence of two chlorine atoms and a long dodecyl chain. This compound is primarily used as a linker in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane typically involves the reaction of dodecyl alcohol with ethylene oxide to form a polyether intermediate. This intermediate is then reacted with thionyl chloride to introduce the chlorine atoms. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch or continuous reactors: for the polyether formation.
Chlorination: using thionyl chloride in large reaction vessels.
Purification: through distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dodecyl chain can be oxidized to form carboxylic acids or aldehydes.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution reactions: Formation of azides, thiols, or ethers.
Oxidation reactions: Formation of carboxylic acids or aldehydes.
Reduction reactions: Formation of hydrocarbons.
Scientific Research Applications
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for drug delivery systems.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane involves its ability to act as a bifunctional linker. The chlorine atoms can react with nucleophiles, allowing the compound to form covalent bonds with various molecules. This property makes it useful in the conjugation of drugs to antibodies or other targeting molecules. The polyether backbone provides flexibility and solubility, enhancing the compound’s effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,14-Diazido-3,6,9,12-tetraoxatetradecane
- 1,14-Dibromo-3,6,9,12-tetraoxatetradecane
- 1,14-Dichloro-3,6,9,12-tetraoxatetradecane
Uniqueness
1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane is unique due to its long dodecyl chain, which imparts hydrophobic properties, making it suitable for applications in hydrophobic environments. The presence of multiple ether linkages provides flexibility and enhances solubility in organic solvents, distinguishing it from other similar compounds.
Properties
CAS No. |
110203-45-7 |
|---|---|
Molecular Formula |
C22H44Cl2O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1,2-bis[2-(2-chloroethoxy)ethoxy]tetradecane |
InChI |
InChI=1S/C22H44Cl2O4/c1-2-3-4-5-6-7-8-9-10-11-12-22(28-20-19-26-16-14-24)21-27-18-17-25-15-13-23/h22H,2-21H2,1H3 |
InChI Key |
KCWDDHZSOVOWMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(COCCOCCCl)OCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)



![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)





